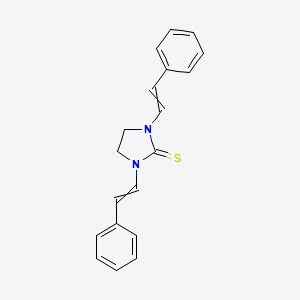
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is a heterocyclic compound that belongs to the class of imidazolidine-2-thiones. This compound is characterized by the presence of two phenylethenyl groups attached to the imidazolidine ring, which contains a sulfur atom at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione typically involves the reaction of (S)-1-phenylethanamine with 1,2-dibromoethane. This reaction is carried out in a pressure vessel at elevated temperatures (around 120°C) for several hours, resulting in the formation of the desired compound . The reaction conditions are crucial to ensure the formation of the imidazolidine ring and the incorporation of the phenylethenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or other reduced derivatives.
Substitution: The phenylethenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The sulfur atom in the imidazolidine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenylethenyl groups can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Imidazolidine-2-thione: A simpler analog without the phenylethenyl groups, exhibiting similar but less potent biological activities.
Benzimidazolidine-2-thione: Contains a benzene ring fused to the imidazolidine ring, showing enhanced stability and biological activity.
Thiazolidine-2-thione: Contains a sulfur atom in the ring, similar to imidazolidine-2-thione, but with different electronic properties and reactivity.
Uniqueness
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is unique due to the presence of the phenylethenyl groups, which enhance its biological activity and binding affinity to molecular targets. This compound also exhibits a broader range of chemical reactivity compared to its simpler analogs, making it a valuable tool in various fields of scientific research .
特性
CAS番号 |
878886-34-1 |
|---|---|
分子式 |
C19H18N2S |
分子量 |
306.4 g/mol |
IUPAC名 |
1,3-bis(2-phenylethenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C19H18N2S/c22-19-20(13-11-17-7-3-1-4-8-17)15-16-21(19)14-12-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChIキー |
UBYRDDJPBPVDRV-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=S)N1C=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


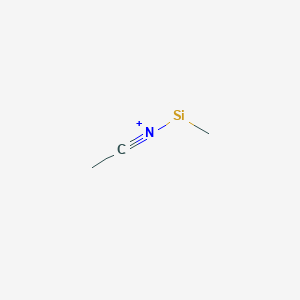
![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)

![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)
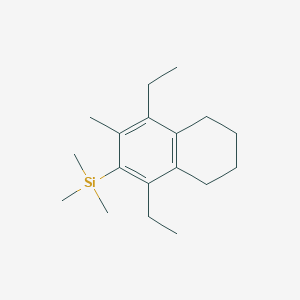
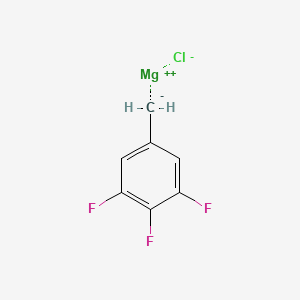
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
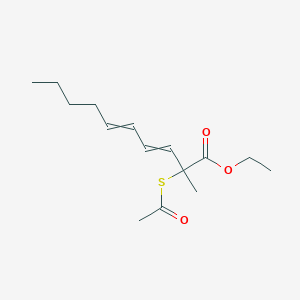
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
